molecular formula C20H23ClN2 B2400478 1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride CAS No. 106386-27-0

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B2400478
CAS No.: 106386-27-0
M. Wt: 326.87
InChI Key: WAQOFHAGBYAJMV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C20H23ClN2 It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidine, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride: Similar structure but with a methoxy group instead of a methyl group.

    1-Benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2.ClH/c1-17-7-9-19(10-8-17)20(16-21)11-13-22(14-12-20)15-18-5-3-2-4-6-18;/h2-10H,11-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQOFHAGBYAJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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